3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione
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Overview
Description
3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione is a complex organic compound characterized by its spirocyclic structure, which includes a naphthalene moiety fused to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves the reaction of naphthalen-1-yl derivatives with suitable precursors under controlled conditions. One common method involves the use of hydrogen peroxide as an oxidizing agent to form the oxirane ring from a precursor chalcone . The reaction is carried out in an alkaline medium at lower temperatures (10–15°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride are commonly used nucleophiles.
Cycloaddition: Reactions often involve the use of catalysts such as FeCl3 or Yb(OTf)3 to facilitate the formation of spirocyclic products.
Major Products
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic addition reactions.
Thiazolidine Derivatives: Formed through cyclization reactions involving thiourea and chloroacetic acid.
Scientific Research Applications
3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, particularly against human liver carcinoma and colon carcinoma cell lines.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Synthetic Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with nucleophiles, leading to the formation of various biologically active compounds. The oxirane ring’s high reactivity facilitates these interactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its anticancer properties suggest it may interfere with cellular processes critical to cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Spirofuran-2(5H)-ones: These compounds share a similar spirocyclic structure and are known for their biological activities, including antibacterial and antifungal properties.
Spiro-indeno[1,2-b]quinoxalines: These compounds also feature a spirocyclic framework and have notable applications in medicinal chemistry.
Uniqueness
3’-(Naphthalen-1-yl)spiro[indene-2,2’-oxirane]-1,3-dione is unique due to its combination of a naphthalene moiety with an oxirane ring, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Properties
Molecular Formula |
C20H12O3 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
3'-naphthalen-1-ylspiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C20H12O3/c21-17-14-9-3-4-10-15(14)18(22)20(17)19(23-20)16-11-5-7-12-6-1-2-8-13(12)16/h1-11,19H |
InChI Key |
HQOXAKDEPRGBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4(O3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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